2,8-diazaspiro[5.5]undecane;hydrochloride
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Overview
Description
2,8-Diazaspiro[5.5]undecane;hydrochloride is a spirocyclic compound characterized by a unique structural feature where two nitrogen atoms are incorporated into a spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-diazaspiro[5.5]undecane;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of more efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial levels .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecane;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of certain biological pathways.
Medicine: It has shown promise as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-diazaspiro[5.5]undecane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inducer of the endoplasmic reticulum stress response, leading to apoptosis-mediated cell death in cancer cells . This compound can deplete intracellular calcium stores and activate the molecular chaperone GRP78, triggering the endoplasmic reticulum stress response pathway .
Comparison with Similar Compounds
2,8-Diazaspiro[5.5]undecane;hydrochloride can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a nitrogen atom.
3,9-diazaspiro[5.5]undecane: This compound has two nitrogen atoms in different positions within the spirocyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1203681-46-2 |
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Molecular Formula |
C9H19ClN2 |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2,8-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;/h10-11H,1-8H2;1H |
InChI Key |
ABQIHOAAYNEJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCNC2)CNC1.Cl |
Origin of Product |
United States |
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